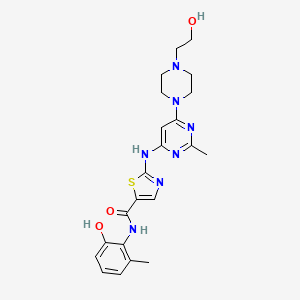
4-Chloro-7-methoxyquinazolin-6-yl acetate
概要
説明
“4-Chloro-7-methoxyquinazolin-6-yl acetate” is a chemical compound with the molecular formula C11H9ClN2O3 . It is often stored under inert gas (nitrogen or Argon) at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a suspension of this compound in 6N methanolic ammonia. This mixture is stirred at room temperature for 90 minutes, after which the solvents are evaporated under vacuum .Molecular Structure Analysis
The molecular weight of “this compound” is 252.66 . The InChI code for this compound is 1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 364.6±37.0 °C . The density of this compound is 1.376 .科学的研究の応用
Synthesis of Novel Compounds : A study by Cai et al. (2019) demonstrated the synthesis of a compound through selective nucleophilic attack, which crystallized as an ethyl acetate complex. This compound showed effectiveness as an inhibitor in lung cancer cell proliferation (Cai et al., 2019).
Antitumor Activities : Research by Ouyang Gui-ping (2012) synthesized four compounds of 4-(3′-chlorophenylamino)-6-methoxy quinazoline. These compounds showed significant antitumor activity against Bcap-37 cells in vitro (Ouyang Gui-ping, 2012).
Synthesis of Tubulin-Polymerization Inhibitors : Wang et al. (2014) explored modifications to create 4-(N-cycloamino)quinazolines, identifying compounds with high in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating potential as tubulin-polymerization inhibitors (Wang et al., 2014).
Antimicrobial and Antifungal Activities : Shaikh (2013) synthesized benzohydrazide derivatives, showing effectiveness in antibacterial and analgesic effects. This suggests the potential of 4-Chloro-7-methoxyquinazolin-6-yl acetate derivatives in antimicrobial applications (Shaikh, 2013).
Fluorescent Labeling Applications : Hirano et al. (2004) described the novel fluorophore 6-Methoxy-4-quinolone, derived from similar compounds, exhibiting strong fluorescence and stability in a wide pH range. This indicates potential applications in biomedical analysis (Hirano et al., 2004).
特性
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHHSJRPOSFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230955-75-6 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Q1: What is the role of 4-Chloro-7-methoxyquinazolin-6-yl acetate in the synthesis of quinazolin-4-amine derivatives?
A1: this compound serves as the starting material in the synthesis of novel quinazolin-4-amine derivatives []. It reacts with substituted anilines in toluene at 90°C to yield intermediate compounds. These intermediates are further reacted with ammonium hydroxide and then subjected to a sulfonyl reaction to finally produce the desired quinazolin-4-amines containing a p-toluenesulfonate moiety.
Q2: How is the structure of the synthesized compounds confirmed?
A2: The structures of the synthesized quinazolin-4-amine derivatives are confirmed using a combination of analytical techniques, including elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
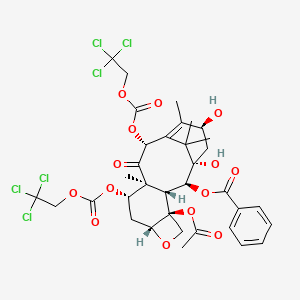
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)


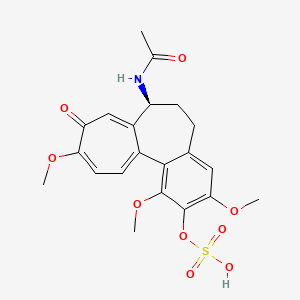


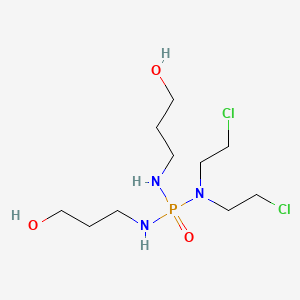
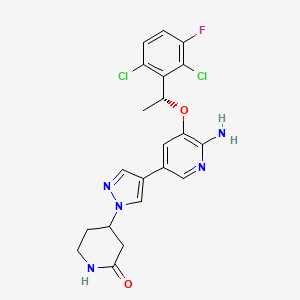

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
